![molecular formula C12H16N2O5S B2564960 2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid CAS No. 1009703-91-6](/img/structure/B2564960.png)
2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid is a chemical compound used for proteomics research . Its molecular formula is C12H16N2O5S and has a molecular weight of 300.33 .
Molecular Structure Analysis
The molecular structure of 2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .科学研究应用
Pharmacological Effects and Mechanisms
A compound with structural similarities, inosine pranobex, demonstrates antiviral and antitumor activities due to an immunomodulating effect. Preliminary clinical effects have been observed in diseases and infections such as Herpes simplex, subacute sclerosing panencephalitis, and genital warts, among others. However, further studies are required to conclusively determine its efficacy (Campoli-Richards, Sorkin, & Heel, 1986).
Materials Science Applications
The curing properties of acrylic bone cements and their interaction with amine activators have been extensively studied. Tertiary aromatic amines are used as accelerators in the benzoyl peroxide/amine system, crucial for dental and orthopedic applications. The effect of temperature on the curing parameters highlights the importance of understanding the kinetics and mechanism of reaction (Vázquez, Levenfeld, & Román, 1998).
Environmental Impact and Degradation
Nitisinone (NTBC), initially developed as a herbicide and later used medically for hepatorenal tyrosinemia, showcases the complexity of chemical stability and degradation pathways. Studies employing liquid chromatography-mass spectrometry (LC-MS/MS) have revealed that NTBC's stability is pH-dependent, shedding light on its environmental and medicinal application risks and benefits (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Biomedical Applications
Highly branched polymers based on poly(amino acids) are being explored for their potential in drug delivery systems due to their biocompatibility and biodegradability. Among these, polymers derived from L-lysine, L-glutamic acid, and L-aspartic acid are notable for their ability to form branched structures suitable for gene and drug delivery, showcasing their significant role in non-viral gene delivery vectors (Thompson & Scholz, 2021).
属性
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-8(12(16)17)13-11(15)9-4-6-10(7-5-9)20(18,19)14(2)3/h4-8H,1-3H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEQOHQIPUQVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

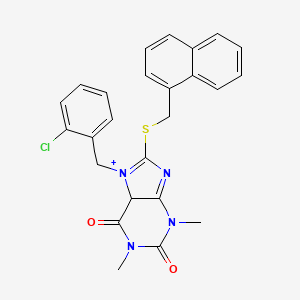
![2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2564881.png)
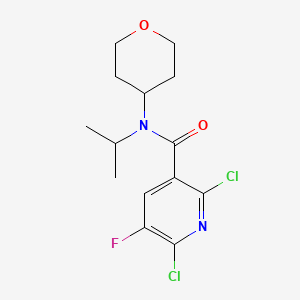

![[5-Bromo-2-[methyl(2,2,2-trifluoroethyl)amino]pyridin-3-yl]methanol](/img/structure/B2564886.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2564888.png)
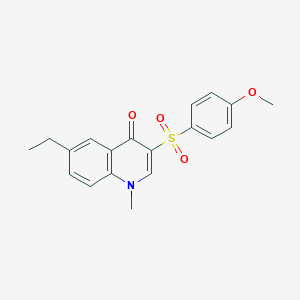
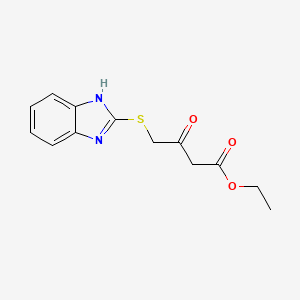
![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2564893.png)
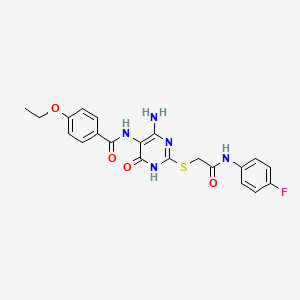
![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564897.png)
![2-[3-Cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2564898.png)
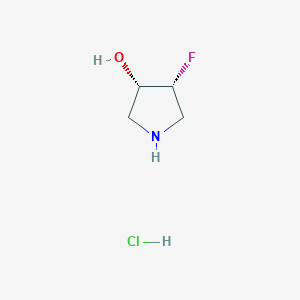
![2-[[1-(Oxolan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2564900.png)